molecular formula C19H17BrN8 B4536826 2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No. B4536826
M. Wt: 437.3 g/mol
InChI Key: FGPXSWZNOLFSKA-UHFFFAOYSA-N
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Description

The compound is a complex heterocyclic molecule, which appears to be structurally related to various research compounds that have been synthesized and studied for their potential biological activities and chemical properties. The molecule contains multiple heterocyclic rings, including pyrazole, pyrimidine, and triazole, which are commonly found in compounds with significant biological activities.

Synthesis Analysis

Synthesis of similar compounds typically involves heterocyclization reactions, where starting materials such as N-(2,2-dichloro-1-cyanoethenyl)carboxamides and 5-aminopyrazoles or arylamidine hydrochlorides are reacted in the presence of catalysts like triethylamine to form pyrazolo[1,5-a][1,3,5]triazines and oxazolo[4,5-d]pyrimidines (Velihina et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds similar to the one is often elucidated through techniques like IR, 1H-NMR, and mass spectral data. For instance, the molecular structure of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate was assigned based on these analytical methods (Farghaly & Gomha, 2011).

Chemical Reactions and Properties

Chemical reactions involving pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives often lead to compounds with potential as A(2A) adenosine receptor antagonists, indicating a method for modifying the molecule to target specific biological receptors (Baraldi et al., 1996).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystal structure, can be significant for their application and formulation. For example, compounds similar to the one have been studied for their solubility at physiological pH, indicating their suitability for intravenous infusion in medical applications (Baraldi et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, can be investigated through reactions with heterocyclic amidines to synthesize novel azolo[1,5-a]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrimidine derivatives. These reactions highlight the versatile reactivity of the core structure, allowing for the generation of a wide range of derivatives with potentially varied biological activities (Elmaati, 2002).

properties

IUPAC Name

4-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN8/c1-12-17(20)13(2)26(24-12)9-8-16-23-19-15-10-22-28(14-6-4-3-5-7-14)18(15)21-11-27(19)25-16/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPXSWZNOLFSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 3
Reactant of Route 3
2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 4
Reactant of Route 4
2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 5
Reactant of Route 5
2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 6
Reactant of Route 6
2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

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